Platelet 12-Lipoxygenase Engagement: 3-Substituted Butanoic Acid vs. 2-Substituted γ-Oxo Analog (Furobufen)
The 3-substituted butanoic acid (CAS 6948-74-9) was tested for in vitro inhibition of platelet 12-lipoxygenase at a concentration of 30 µM in a ChEMBL-deposited homologous single-protein assay [1]. While the data record does not report a full IC₅₀ value for this compound, the qualitative engagement at 30 µM is documented. In contrast, furobufen (2-substituted γ-oxo analog, CAS 38873-55-1) is characterized primarily as a cyclooxygenase inhibitor with anti-arthritic and antipyretic pharmacological effects, without reported 12-lipoxygenase engagement at comparable concentrations . This assay-based distinction indicates that the 3-substituted scaffold may be the more appropriate starting point for projects targeting the 12-LOX arm of the arachidonic acid pathway.
| Evidence Dimension | In vitro inhibition of platelet 12-lipoxygenase |
|---|---|
| Target Compound Data | Tested at 30 µM (qualitative engagement detected) – full IC₅₀ not determined |
| Comparator Or Baseline | Furobufen (CAS 38873-55-1): no reported 12-LOX inhibitory activity; primary pharmacology via COX inhibition |
| Quantified Difference | Not calculable from available data; qualitative target-pathway divergence noted |
| Conditions | ChEMBL assay CHEMBL615117; homologous single-protein format; platelet 12-lipoxygenase target |
Why This Matters
For procurement decisions in arachidonic acid pathway research, the documented 12-LOX assay data for the 3-isomer provides a target-engagement anchor absent for the more common 2-substituted anti-inflammatory dibenzofurans, reducing the risk of investing in a compound with unverifiable activity at the pathway node of interest.
- [1] ChEMBL Assay CHEMBL615117: 4-(dibenzo[b,d]furan-3-yl)butanoic acid tested for in vitro inhibition of platelet 12-lipoxygenase at 30 µM. Compound CHEMBL4803817. View Source
